molecular formula C12H11NO4 B2911229 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid CAS No. 4443-37-2

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid

Cat. No.: B2911229
CAS No.: 4443-37-2
M. Wt: 233.223
InChI Key: XGMBQBFMNKULBV-UHFFFAOYSA-N
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Description

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid is a chemical compound with a complex structure that includes a dioxoisoindole ring system

Mechanism of Action

Target of Action

The primary targets of 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid are currently unknown . This compound belongs to the class of organic compounds known as phthalimides , which are imide derivatives of phthalic anhydrides

Mode of Action

As a phthalimide derivative , it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information on its targets and mode of action . Once these are identified, it will be possible to describe the specific molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid typically involves multi-step organic reactions. One common approach is the reaction of phthalic anhydride with a suitable amine, followed by further functionalization to introduce the butanoic acid moiety.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process would be optimized to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The dioxoisoindole ring can be further oxidized to introduce additional functional groups.

  • Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

  • Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromic acid.

  • Reduction reactions might involve hydrogen gas and a metal catalyst.

  • Substitution reactions could use nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different applications in research and industry.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid may be used to study enzyme interactions or as a probe to investigate biological pathways.

Medicine: Potential medical applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of materials, such as polymers or coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

  • Phthalic acid derivatives

  • Isoindoline derivatives

  • Other substituted butanoic acids

Uniqueness: 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid is unique due to its specific dioxoisoindole structure, which imparts distinct chemical properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-7(6-10(14)15)13-11(16)8-4-2-3-5-9(8)12(13)17/h2-5,7H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMBQBFMNKULBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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